molecular formula C19H21N5S B2938967 2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole CAS No. 2380088-58-2

2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole

Cat. No. B2938967
CAS RN: 2380088-58-2
M. Wt: 351.47
InChI Key: RGWZHWUOSDNMNU-UHFFFAOYSA-N
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Description

2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a thiazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole is complex and not fully understood. It is known to be metabolized into MPP+ (1-methyl-4-phenylpyridinium), which is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain. This leads to a decrease in dopamine levels, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole has a range of biochemical and physiological effects, including the destruction of dopaminergic neurons, the reduction of dopamine levels, and the induction of oxidative stress. It has also been shown to affect the function of other neurotransmitters, such as serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole in laboratory experiments include its well-established mechanism of action and its ability to selectively destroy dopaminergic neurons. This makes it a valuable tool in the study of Parkinson's disease and other neurological disorders. However, the use of 2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole is also limited by its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many potential future directions for the study of 2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole, including the development of new drugs that can target the dopaminergic system without causing neurotoxicity. Other areas of research include the use of 2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole as a tool for studying the effects of drugs on the central nervous system, as well as its potential applications in the study of addiction and other neurological disorders.
In conclusion, 2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole is a promising compound that has been extensively studied for its potential applications in scientific research. Its well-established mechanism of action and range of biochemical and physiological effects make it a valuable tool in the study of Parkinson's disease and other neurological disorders. However, the potential toxicity of 2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole and the need for careful handling and disposal must be taken into account when using this compound in laboratory experiments.

Synthesis Methods

2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole can be synthesized using a variety of methods, including the reaction of 2-methyl-4-bromo-1,3-thiazole with 4-(6-phenylpyridazin-3-yl)piperazine in the presence of a palladium catalyst. Other methods involve the use of different reagents and catalysts, but the overall process remains similar.

Scientific Research Applications

2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. 2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole has been shown to have dopaminergic neurotoxicity, which has made it a valuable tool in the study of Parkinson's disease. It has also been used to study the effects of various drugs on the central nervous system, including the potential for addiction and abuse.

properties

IUPAC Name

2-methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5S/c1-15-20-17(14-25-15)13-23-9-11-24(12-10-23)19-8-7-18(21-22-19)16-5-3-2-4-6-16/h2-8,14H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWZHWUOSDNMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyridazine

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